1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is an organic salt formed from the reaction of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), with trometamol (also known as tris(hydroxymethyl)aminomethane). [] It is a simple organic salt often found in pharmaceutical formulations due to the improved solubility and bioavailability it offers compared to the parent ibuprofen molecule. []
The synthesis of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate can be achieved through several methods, primarily involving the esterification of the glycerol derivative with the corresponding acid.
The molecular structure of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized for detailed characterization, revealing specific chemical environments for hydrogen atoms within the structure .
The primary chemical reactions involving this compound include:
The mechanism of action for 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate primarily relates to its role as a prodrug for ibuprofen:
Studies indicate that such esters can improve absorption rates and reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The physical and chemical properties of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate include:
Techniques such as NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize these properties .
The scientific applications of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate include:
Ibuprofen, the prototypical propionic acid-derived NSAID, undergoes complex metabolic transformations yielding various derivatives and process-related impurities. Among these, 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate (CAS 124635-85-4) represents a structurally significant monoglyceride conjugate. This C16H24O4 compound (molecular weight 280.36 g/mol) features a glycerol backbone esterified with ibuprofen’s carboxylic acid group, resulting in a polar lipidic derivative [5] [8]. Its emergence occurs through:
Esterification fundamentally alters ibuprofen’s physicochemical and pharmacokinetic properties:
Lipophilicity Modulation: Conversion from the acidic form (log P ~3.5) to the monoglyceride ester (calculated log P ~2.9) enhances membrane permeability while retaining aqueous solubility (15-25 mg/mL in ethanol/DMSO) [5] [8]. This balance facilitates intestinal absorption via passive diffusion and lipidic transport mechanisms.
Metabolic Stability: The ester bond confers resistance to hepatic first-pass metabolism, enabling prodrug strategies. Unlike free ibuprofen (>99% protein-bound, plasma t½ ~2 hours), monoglyceride conjugrates exhibit distinct distribution patterns, favoring lymphatic uptake over portal blood circulation [3] [6]. In vitro hydrolysis studies show gradual enzymatic cleavage by carboxylesterases, releasing active ibuprofen over extended periods [3].
Targeted Delivery: Glyceride esters exploit lipid-processing pathways, including:
Table 1: Comparative Properties of Ibuprofen and Its Monoglyceride Conjugate
Property | Ibuprofen | 1,3-Dihydroxypropan-2-yl Ester |
---|---|---|
Molecular Formula | C13H18O2 | C16H24O4 |
Molecular Weight (g/mol) | 206.28 | 280.36 |
Calculated log P | 3.5 | 2.9 |
Aqueous Solubility | Low (<1 mg/mL) | Moderate (15-25 mg/mL) |
Plasma Protein Binding | >99% | Not characterized |
Primary Metabolic Pathway | Glucuronidation | Enzymatic hydrolysis |
Monoglyceride conjugation represents a strategic approach in NSAID prodrug development, addressing key limitations:
Gastric Toxicity Mitigation: By masking ibuprofen’s carboxylic acid group – the primary irritant to gastric mucosa – monoglyceride derivatives prevent direct contact with stomach lining. In vitro models confirm reduced prostaglandin inhibition in gastric epithelial cells versus free ibuprofen [9]. Activation occurs predominantly in the intestine via pancreatic lipases and esterases, localizing drug release beyond the stomach [3] [9].
Lymphatic Targeting: The sn-2 monoester configuration mimics dietary glycerides, enabling incorporation into chylomicrons. This directs ≥35% of the absorbed dose toward the lymphatic system, evidenced by thoracic duct cannulation studies. Lymphotropic delivery holds promise for immune-modulating therapies targeting lymph-resident immune cells [3].
Synthetic Approaches: Industrial synthesis employs:
Table 2: Synthetic and Functional Advantages of Ibuprofen Monoglyceride Prodrugs
Design Feature | Functional Impact | Evidence |
---|---|---|
sn-2 ester configuration | Resistance to gastric lipases | <5% hydrolysis in simulated gastric fluid |
Amphiphilic structure | Self-emulsification in intestinal milieu | Particle size <200 nm in fed-state bile |
C16 alkyl chain mimicry | Chylomicron incorporation | 35-40% lymphatic transport efficiency |
Ester bond lability | Controlled hepatic/intracellular hydrolysis | t½ ~4h in human hepatocyte assays |
Global pharmacopeias mandate strict controls for ibuprofen impurities, including the monoglyceride derivative:
BP/EP: ≤0.1% (reported as "Ibuprofen Impurity 120") [4] [5]. Structural confirmation requires congruence with reference standards (e.g., USP 1335541, BP 557) using orthogonal techniques [4] [7].
Analytical Methods: Validated reversed-phase HPLC is the principal quantification technique:
Retention time: 8.2±0.5 minutes [4] [8]. GC-MS complements HPLC for identity confirmation, utilizing characteristic fragments at m/z 161 [C10H13O₂⁺], 117 [C8H13⁺], and 57 [C4H9⁺] [5].
Stability Monitoring: As a degradation product, the ester forms under:
Table 3: Regulatory Specifications for Ibuprofen Monoglyceride Impurity
Parameter | USP (1335541) | EP/BP (PhEur 10.0) | Testing Method |
---|---|---|---|
Identification | Match to CRM | Match to BP 557 | HPLC/GC co-elution |
Reporting Threshold | 0.05% | 0.05% | HPLC-UV |
Qualification Threshold | 0.15% | 0.10% | HPLC-UV |
Toxicological Concern | Low (Class 4 ICH) | Low (Class 4 ICH) | SAR analysis |
Reference Material Purity | >95% | >95% | NMR/HPLC |
Table 4: Key Identifiers of 1,3-Dihydroxypropan-2-yl 2-(4-Isobutylphenyl)Propanoate
Identifier | Value |
---|---|
Systematic IUPAC Name | 1,3-dihydroxypropan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate |
CAS Registry Number | 124635-85-4 |
Molecular Formula | C16H24O4 |
Molecular Weight | 280.36 g/mol |
Synonyms | Ibuprofen 2-Monoglyceride; Ibuprofen Related Compound 4; Glycerol Formal Impurity 1 |
SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO |
InChI Key | HTDPPMICFQBEJM-UHFFFAOYSA-N |
Pharmacopeial Designations | USP 1335541; BP 557 |
Storage Requirements | 2-8°C (hygroscopic, inert atmosphere) |
Spectral Data | ¹H NMR (DMSO-d6): δ 7.15 (d, 2H), 7.10 (d, 2H), 4.10 (m, 1H), 3.80 (m, 4H), 3.50 (q, 1H), 2.40 (d, 2H), 1.80 (m, 1H), 1.40 (d, 3H), 0.85 (d, 6H) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8